molecular formula C20H17N5O3 B2868570 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 899946-30-6

2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2868570
CAS No.: 899946-30-6
M. Wt: 375.388
InChI Key: ZVILQLZQHYGUCQ-UHFFFAOYSA-N
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Description

The compound 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 5 with an acetamide group bearing a 3-methylphenoxy moiety. This structure combines a heterocyclic scaffold known for its pharmacological versatility with a substituted phenylacetamide chain, which may modulate target binding and pharmacokinetic properties .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-6-5-9-16(10-14)28-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVILQLZQHYGUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, phenyl hydrazine, and m-tolyloxy acetic acid. The key steps in the synthesis may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving pyrazole derivatives and phenyl hydrazine under acidic or basic conditions.

    Introduction of the m-tolyloxyacetamide moiety: This step involves the reaction of the intermediate pyrazolo[3,4-d]pyrimidine with m-tolyloxy acetic acid or its derivatives, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrazolo[3,4-d]pyrimidine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound : 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide Pyrazolo[3,4-d]pyrimidin-4-one - 3-Methylphenoxy (acetamide chain)
- Phenyl (position 1 of core)
Inferred: Potential kinase or osteoclast modulation based on structural analogs.
NAPMA : N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide Piperazinylphenylacetamide - 3-Methylphenoxy
- 4-Acetylpiperazinyl (phenyl group)
Inhibits osteoclast differentiation via downregulation of c-Fos, NFATc1, and cathepsin K; protects against osteoporosis in vivo.
5a-5e Derivatives (e.g., 5a: (E)-2-(3,6-dimethyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-(dimethylamino)benzylidene)acetohydrazide) Pyrazolo[3,4-d]pyrimidin-4-one - Varied benzylidene groups (e.g., dimethylamino, methoxy, nitro) on acetohydrazide Synthesized and characterized; antiproliferative potential inferred but not explicitly reported.
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one - 4-Fluorophenyl (position 1)
- 3-Methoxyphenyl (acetamide chain)
Structural analog with fluorophenyl and methoxyphenyl groups; activity data not provided.
N-(4-Bromo-2-fluorophenyl)-2-(4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one - 4-Bromo-2-fluorophenyl (acetamide chain)
- Phenyl (position 1)
Synthesized and characterized; halogenated substituents may enhance target selectivity.

Key Findings from Structural Analysis

Role of the Pyrazolo[3,4-d]pyrimidin Core :
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition (e.g., JAK2, EGFR) due to its ability to mimic purine nucleotides . The phenyl group at position 1 (common in the target compound and analogs) likely enhances hydrophobic interactions with target proteins.

Impact of Substituents on the Acetamide Chain: 3-Methylphenoxy Group (Target Compound): This moiety may improve lipophilicity and membrane permeability compared to unsubstituted phenoxy groups. Similar substituents in NAPMA () contributed to osteoclast inhibition by modulating transcriptional regulators like NFATc1 .

Comparison with Non-Core Analogs (e.g., NAPMA): NAPMA replaces the pyrazolo[3,4-d]pyrimidin core with a piperazinylphenyl group but retains the 3-methylphenoxyacetamide chain. Despite structural divergence, NAPMA’s efficacy in osteoporosis models suggests that the 3-methylphenoxy group alone may drive osteoclast inhibition, independent of the core .

Biological Activity

The compound 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (CAS Number: 899946-30-6) is a complex organic molecule that integrates a pyrazolo[3,4-d]pyrimidine core with a phenyl group and a m-tolyloxyacetamide moiety. This unique structural configuration suggests potential biological activities that merit detailed exploration.

Medicinal Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine framework exhibit significant biological and pharmacological activities , including:

  • Anticancer : Pyrazole derivatives have been shown to inhibit various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have reported that similar compounds exhibit activity against cervical HeLa and prostate DU 205 cancer cell lines .
  • Anti-inflammatory : The anti-inflammatory properties of pyrazole derivatives are well-documented, making them candidates for treating conditions associated with chronic inflammation .
  • Antibacterial and Antiviral : Compounds in this class have demonstrated antibacterial and antiviral activities, suggesting their utility in combating infectious diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the pyrazolo[3,4-d]pyrimidine moiety is crucial as it can modulate various signaling pathways involved in cell proliferation and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving pyrazole derivatives and phenyl hydrazine under acidic or basic conditions.
  • Introduction of the m-Tolyloxyacetamide Moiety : This step involves coupling the intermediate pyrazolo[3,4-d]pyrimidine with m-tolyloxy acetic acid using coupling reagents like EDCI or DCC.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using reagents such as hydrogen peroxide or potassium permanganate.
  • Reduction : Employing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms.

Table: Comparison of Similar Compounds

Compound NameStructureBiological Activity
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamideStructureAnticancer
N-(4-oxo-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide-Anti-inflammatory
N-(4-hydroxyphenyl)-2-(m-tolyloxy)acetamide-Antibacterial

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives on HeLa cells. The compounds were found to induce apoptosis through caspase activation pathways, emphasizing their potential as therapeutic agents in oncology .
  • Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of similar compounds in animal models. Results indicated a significant reduction in inflammatory markers following treatment with these derivatives, supporting their use in managing inflammatory diseases .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds can inhibit key enzymes involved in cancer progression and inflammation pathways. For example, inhibition of p56 Lck has been noted in related pyrazole derivatives, showcasing their potential as modulators of immune responses .

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